molecular formula C11H13NO2 B13175535 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde

5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde

Cat. No.: B13175535
M. Wt: 191.23 g/mol
InChI Key: OFFXBMURRQMXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a furan ring and an azaspiroheptane moiety. It is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with a suitable azaspiroheptane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.4]heptane-5-carbaldehyde
  • 5-Azaspiro[2.4]heptan-7-ylmethanol hydrochloride
  • ®-(4-Azaspiro[2.4]heptan-5-yl)methanol

Uniqueness

5-{5-Azaspiro[2.4]heptan-5-yl}furan-2-carbaldehyde stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

5-(5-azaspiro[2.4]heptan-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H13NO2/c13-7-9-1-2-10(14-9)12-6-5-11(8-12)3-4-11/h1-2,7H,3-6,8H2

InChI Key

OFFXBMURRQMXIT-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCN(C2)C3=CC=C(O3)C=O

Origin of Product

United States

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